(1-Benzyl-4-ethylpiperidin-4-yl)methanol

Medicinal Chemistry SAR CNS Drug Discovery

This compound offers a dual-substitution pattern — N-benzyl and 4-ethyl-4-hydroxymethyl — unavailable from generic analogs like 1-benzylpiperidine (CAS 2905-56-8) or (4-ethylpiperidin-4-yl)methanol (CAS 1256643-15-8). The hydroxymethyl group serves as a versatile handle for esterification, etherification, or oxidation, enabling rapid lead diversification. Essential for quantitative SAR studies on 5HT2 receptor ligands, AChE, and BACE-1 targets. ≥95% purity verified. For R&D use only.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
CAS No. 1461707-95-8
Cat. No. B1378820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-4-ethylpiperidin-4-yl)methanol
CAS1461707-95-8
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCCC1(CCN(CC1)CC2=CC=CC=C2)CO
InChIInChI=1S/C15H23NO/c1-2-15(13-17)8-10-16(11-9-15)12-14-6-4-3-5-7-14/h3-7,17H,2,8-13H2,1H3
InChIKeyLNRNKJKBPFAPDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Benzyl-4-ethylpiperidin-4-yl)methanol (1461707-95-8): A Versatile Piperidine Scaffold for CNS-Focused Medicinal Chemistry


(1-Benzyl-4-ethylpiperidin-4-yl)methanol (CAS: 1461707-95-8) is a synthetic organic compound belonging to the N-benzylpiperidine class, characterized by a piperidine ring substituted at the nitrogen with a benzyl group and at the 4-position with an ethyl group and a hydroxymethyl moiety [1]. With a molecular formula of C₁₅H₂₃NO and a molecular weight of 233.35 g/mol, this compound serves primarily as a research chemical and a versatile building block for the synthesis of more complex pharmacologically active molecules, particularly those targeting the central nervous system (CNS) [2].

Why Substituting (1-Benzyl-4-ethylpiperidin-4-yl)methanol with Common Piperidine Analogs Can Compromise SAR Studies


In structure-activity relationship (SAR) studies, even subtle changes to a piperidine scaffold can drastically alter target binding affinity, selectivity, and pharmacokinetic profile [1]. (1-Benzyl-4-ethylpiperidin-4-yl)methanol possesses a unique combination of an N-benzyl group for potential π-π interactions and a 4-ethyl-4-hydroxymethyl substitution pattern that introduces both steric bulk and a hydrogen-bond donor/acceptor at a critical position. Substituting this compound with a simpler analog like 1-benzylpiperidine (CAS 2905-56-8) removes the crucial 4-substituent, while using (4-ethylpiperidin-4-yl)methanol (CAS 1256643-15-8) eliminates the key N-benzyl pharmacophore. Such generic substitutions invalidate the precise molecular interactions being investigated and can lead to false negatives or misleading activity cliffs in lead optimization campaigns [2].

(1-Benzyl-4-ethylpiperidin-4-yl)methanol (1461707-95-8): Direct Evidence of Differentiation from Analogs


Structural Differentiation of (1-Benzyl-4-ethylpiperidin-4-yl)methanol vs. 1-Benzylpiperidine: A Critical 4-Position Modification

Compared to the core scaffold 1-benzylpiperidine (CAS 2905-56-8), (1-Benzyl-4-ethylpiperidin-4-yl)methanol features a 4-ethyl-4-hydroxymethyl substitution that fundamentally alters its physicochemical and potential pharmacodynamic profile. This differentiation is critical for SAR studies exploring the role of 4-substituents in receptor binding and selectivity [1].

Medicinal Chemistry SAR CNS Drug Discovery

Differentiation from (4-Ethylpiperidin-4-yl)methanol: The Essential N-Benzyl Pharmacophore

In comparison to (4-ethylpiperidin-4-yl)methanol (CAS 1256643-15-8), the target compound uniquely possesses an N-benzyl group. This N-aralkyl substitution is a well-established pharmacophore in numerous CNS-active agents, contributing significantly to target affinity, selectivity, and blood-brain barrier permeability [1].

Pharmacophore Modeling CNS Penetration Receptor Binding

Vendor Specification Differentiation: A 95% Minimum Purity Benchmark for Reliable Assay Results

A direct comparison of vendor specifications for (1-Benzyl-4-ethylpiperidin-4-yl)methanol from AKSci reveals a minimum purity specification of 95% . While not the highest purity available among all chemical vendors, this specification provides a standardized, quantifiable benchmark for procurement decisions against other suppliers of this same compound or its less-pure analogs, ensuring a known and consistent starting material quality for reproducible research.

Analytical Chemistry Quality Control Assay Reproducibility

Optimal Scientific Applications for (1-Benzyl-4-ethylpiperidin-4-yl)methanol Based on Verified Differentiation


As a Key Intermediate for N-Aralkylpiperidine Derivatives in CNS Drug Discovery

Given its unique dual substitution pattern (N-benzyl and 4-ethyl-4-hydroxymethyl), this compound is ideally suited as a synthetic intermediate for generating libraries of N-aralkylpiperidine derivatives. Its structure provides a privileged scaffold for exploring interactions with CNS targets, as evidenced by patents and publications describing its class as potent inhibitors of serotonin binding at the 5HT2 receptor [1]. The hydroxyl group serves as a convenient handle for further functionalization via esterification, etherification, or oxidation, enabling rapid diversification of lead compounds.

In Vitro SAR Studies to Map 4-Position Effects on Receptor Binding and Selectivity

This compound is a critical tool for researchers conducting quantitative SAR studies on piperidine-based ligands. Its specific substitution pattern allows for direct, head-to-head comparison with simpler scaffolds like 1-benzylpiperidine and (4-ethylpiperidin-4-yl)methanol. This enables the precise quantification of the contribution of the 4-ethyl and 4-hydroxymethyl groups to target binding affinity and selectivity [2]. This application is essential for rational drug design efforts targeting enzymes like AChE or BACE-1 [3].

Reference Standard for Analytical Method Development in Piperidine Alkaloid Research

With a verified minimum purity of 95% from commercial sources , this compound can serve as a reliable reference standard for developing and validating analytical methods such as HPLC, LC-MS, and GC-MS. Its well-defined structure and molecular weight make it suitable for calibrating instruments and quantifying related piperidine derivatives or metabolites in complex biological matrices, ensuring analytical precision in pharmacokinetic and metabolomic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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